3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide
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Overview
Description
3,5-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide is a complex organic compound characterized by its unique structure, which includes an adamantane core, a thiadiazole ring, and various methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide typically involves multiple steps, starting with the preparation of the adamantane core The thiadiazole ring is then introduced through a series of reactions, including cyclization and substitution reactions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide has shown potential as a bioactive molecule. It may be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which 3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring and adamantane core contribute to its binding affinity and specificity. The compound may inhibit enzymes or bind to receptors, leading to its biological effects.
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Adamantane derivatives:
Uniqueness: 3,5-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide stands out due to its combination of the adamantane core and thiadiazole ring, which provides a unique set of properties not found in other compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for future studies and industrial applications.
Properties
IUPAC Name |
3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-10-18-19-13(21-10)17-12(20)16-6-11-4-14(2,8-16)7-15(3,5-11)9-16/h11H,4-9H2,1-3H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVLFVQGYDXWKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C23CC4CC(C2)(CC(C4)(C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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